molecular formula C20H16N2O2 B14710902 Benzamide, 2-(benzoylamino)-N-phenyl- CAS No. 18543-23-2

Benzamide, 2-(benzoylamino)-N-phenyl-

Cat. No.: B14710902
CAS No.: 18543-23-2
M. Wt: 316.4 g/mol
InChI Key: UBGYHBYLTQHPNX-UHFFFAOYSA-N
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Description

Benzamide, 2-(benzoylamino)-N-phenyl-, is an organic compound belonging to the class of benzamides It is characterized by the presence of a benzoylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 2-(benzoylamino)-N-phenyl-, typically involves the reaction of benzoyl chloride with aniline in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with ammonia to yield the final product . Another method involves the direct condensation of benzoic acid with aniline under acidic conditions .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 2-(benzoylamino)-N-phenyl-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Benzamide, 2-(benzoylamino)-N-phenyl-, involves its interaction with specific molecular targets. It is known to intercalate with DNA, leading to the inhibition of DNA replication and protein synthesis. This intercalation can result in the formation of covalent topoisomerase-DNA complexes, which inhibit the religation portion of the ligation-religation reaction in replicating DNA .

Comparison with Similar Compounds

Uniqueness: Benzamide, 2-(benzoylamino)-N-phenyl-, is unique due to its specific benzoylamino group, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA and inhibit topoisomerase activity sets it apart from other benzamide derivatives .

Properties

CAS No.

18543-23-2

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

2-benzamido-N-phenylbenzamide

InChI

InChI=1S/C20H16N2O2/c23-19(15-9-3-1-4-10-15)22-18-14-8-7-13-17(18)20(24)21-16-11-5-2-6-12-16/h1-14H,(H,21,24)(H,22,23)

InChI Key

UBGYHBYLTQHPNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3

Origin of Product

United States

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